Delavinone

Descripción

RN given refers to (3beta,5alpha,17beta)-isomer; RN for cpd without isomeric designation not avail 7/91; from bulb of Fritillaria pallidiflora; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-,22+,23-,24+,25-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJDDYEYGDWCZ-HGCWAZHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CCC4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914232 |

Source

|

| Record name | 3-Hydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96997-98-7 |

Source

|

| Record name | Sinpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096997987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Delavirdine's Potential Mechanism of Action in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1, presents a compelling candidate for repurposing in oncology, particularly in colorectal cancer. This technical guide delineates the hypothesized mechanism of action of Delavirdine in colorectal cancer, drawing upon its known inhibitory effects on reverse transcriptase and the emerging role of endogenous retroelements in tumorigenesis. While direct clinical or extensive preclinical data on Delavirdine in colorectal cancer is currently lacking, this document provides a foundational framework for future research by outlining potential signaling pathways, detailed experimental protocols for investigation, and a summary of relevant quantitative data.

Introduction: The Rationale for Repurposing Delavirdine in Colorectal Cancer

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. A growing body of evidence implicates the aberrant activity of endogenous reverse transcriptases (RTs) in the pathogenesis of CRC.[1][2] These enzymes are primarily encoded by long interspersed nuclear element-1 (LINE-1) retrotransposons, which are often reactivated in cancer cells.[2][3] This reactivation can lead to genomic instability through insertional mutagenesis and the accumulation of immunogenic cytoplasmic nucleic acids.[1]

Delavirdine, as a potent inhibitor of viral reverse transcriptase, is hypothesized to target this endogenous RT activity in colorectal cancer cells. This guide explores the potential downstream cellular consequences of this inhibition, including the induction of cell cycle arrest and apoptosis.

Hypothesized Mechanism of Action and Signaling Pathway

The central hypothesis is that Delavirdine inhibits endogenous reverse transcriptase activity within colorectal cancer cells, leading to a cascade of events culminating in cell death. The proposed signaling pathway is initiated by the disruption of LINE-1 retrotransposition.

Quantitative Data

Currently, there is a paucity of quantitative data regarding the efficacy of Delavirdine in colorectal cancer cell lines. The available data pertains to its primary indication as an anti-HIV agent.

| Compound | Target | IC50 | Cell Line | Comments | Reference |

| Delavirdine | HIV-1 Reverse Transcriptase | 0.26 µM | - | This value reflects antiviral activity and not direct anti-cancer cytotoxicity. |

Note: The IC50 value presented is for the inhibition of the viral enzyme and should be interpreted with caution in the context of cancer therapy. Further studies are required to determine the IC50 values of Delavirdine in various colorectal cancer cell lines.

Detailed Experimental Protocols

To investigate the hypothesized mechanism of action, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Delavirdine on colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Delavirdine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Delavirdine from the stock solution in culture medium.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Delavirdine (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify Delavirdine-induced apoptosis in colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines

-

Delavirdine

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with Delavirdine at its predetermined IC50 concentration for 48 hours. Include an untreated control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Delavirdine on the cell cycle distribution of colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines

-

Delavirdine

-

6-well plates

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Delavirdine at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the in vitro evaluation of Delavirdine's anti-cancer properties.

Conclusion and Future Directions

The repurposing of Delavirdine for colorectal cancer therapy is a promising yet underexplored avenue of research. The central hypothesis, grounded in the inhibition of endogenous reverse transcriptase activity, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the precise mechanism of action and quantifying the anti-cancer efficacy of Delavirdine in colorectal cancer models. Future studies should focus on generating robust preclinical data, including in vivo studies, to validate this therapeutic strategy and pave the way for potential clinical translation.

References

- 1. Reverse Transcriptase Inhibition Disrupts Repeat Element Life Cycle in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LINE-1 retrotransposition and its deregulation in cancers: implications for therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extensive somatic L1 retrotransposition in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

Delavinone (Sinpeinine A): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, also known as Sinpeinine A, is a naturally occurring isosteroidal alkaloid with emerging therapeutic potential. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. Special emphasis is placed on its mechanism of action in colorectal cancer via the induction of ferroptosis and its potential as an anti-inflammatory agent. This document also includes a detailed experimental protocol for the pharmacokinetic analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and presents key pharmacokinetic parameters in a murine model.

Chemical Structure and Properties

This compound (Sinpeinine A) is classified as an alkaloid.[1] Its chemical identity has been confirmed through methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Synonyms | Sinpeinine A, Hupehenirine | [1] |

| Molecular Formula | C₂₇H₄₃NO₂ | [1][2][3][4] |

| Molecular Weight | 413.646 g/mol | [1][2] |

| CAS Number | 96997-98-7 | [1][3][4] |

| IUPAC Name | (1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one | [4] |

| SMILES | C[C@H]1CC[C@H]2--INVALID-LINK--C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC--INVALID-LINK--O)C">C@@HC | [4] |

| InChIKey | MWBJDDYEYGDWCZ-HGCWAZHVSA-N | [4] |

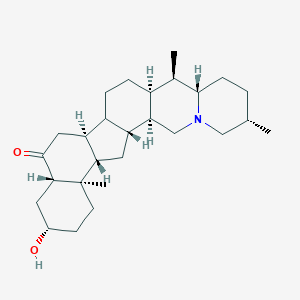

A 2D representation of the chemical structure of this compound is provided in Figure 1.

Figure 1. 2D Chemical Structure of this compound (Sinpeinine A).

Figure 1. 2D Chemical Structure of this compound (Sinpeinine A).

Biological Activity and Signaling Pathways

Recent studies have highlighted the significant biological activities of this compound, particularly its anti-cancer effects.

Induction of Ferroptosis in Colorectal Cancer

This compound has been shown to elicit oxidative stress and trigger ferroptosis in colorectal cancer (CRC) cells.[3] The mechanism of action involves the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[3] this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ), which in turn prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear translocation and subsequent downregulation of genes involved in glutathione (B108866) (GSH) synthesis.[3] The reduction in GSH levels ultimately leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, thereby inducing this form of programmed cell death in CRC cells.[3] Overexpression of GPX4 has been found to weaken the anticancer effects of this compound, confirming the critical role of this pathway.[3]

Caption: this compound-induced ferroptosis signaling pathway in colorectal cancer cells.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are emerging, related alkaloids have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Given the structural similarities and common biological activities of isosteroidal alkaloids, it is plausible that this compound may also modulate the NF-κB pathway to exert anti-inflammatory effects. Further research is warranted to fully elucidate this mechanism.

Pharmacokinetics

A sensitive and rapid UPLC-MS/MS method has been developed for the determination of this compound in mouse blood.[1][4] This method has been successfully applied to study the pharmacokinetics of this compound following intravenous and oral administration.[1][4]

Experimental Protocol: UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

-

Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 0.4 mL/min.

-

Analysis Time: Approximately 4 minutes per sample.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM).

Sample Preparation:

-

Blood samples (20 µL) are collected from mice at various time points post-administration.

-

Protein precipitation is performed to extract the analyte.

Method Validation:

-

The method is validated for linearity, precision, accuracy, recovery, and matrix effect.

-

The lower limit of quantification (LLOQ) is established at 1.0 ng/mL.[1][4]

-

Intraday and interday precision (RSD) are typically less than 13%.[1][4]

Caption: Experimental workflow for pharmacokinetic analysis of this compound.

Pharmacokinetic Parameters

The main pharmacokinetic parameters of this compound in mice, as determined by a noncompartmental model analysis, are presented in the table below.

| Administration Route | Dose (mg/kg) | AUC₀₋t (ng/mLh) | AUC₀₋∞ (ng/mLh) | Cmax (ng/mL) | Tmax (h) | t₁/₂ (h) |

| Intravenous | 1.0 | 283.5 ± 45.6 | 289.7 ± 46.2 | - | - | 1.8 ± 0.3 |

| Oral | 2.5 | 32.7 ± 8.9 | 36.2 ± 9.8 | 9.8 ± 2.1 | 0.3 ± 0.1 | 2.1 ± 0.5 |

| Oral | 10.0 | 145.8 ± 35.7 | 152.4 ± 38.1 | 45.6 ± 11.2 | 0.5 ± 0.2 | 2.5 ± 0.6 |

Data adapted from a pharmacokinetic study in mice. The oral bioavailability of this compound was determined to be 12.4%.[1][4]

Conclusion

This compound (Sinpeinine A) is a promising natural product with well-defined anticancer activity mediated through the induction of ferroptosis. Its pharmacokinetic profile suggests rapid absorption and moderate elimination. The potential for anti-inflammatory activity further broadens its therapeutic prospects. This technical guide provides a foundational understanding for researchers and professionals in drug development, encouraging further investigation into the clinical applications of this intriguing isosteroidal alkaloid.

References

- 1. mdpi.com [mdpi.com]

- 2. Delavatine A, an unusual isoquinoline alkaloid exerts anti-inflammation on LPS-induced proinflammatory cytokines production by suppressing NF-κB activation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Delavirdine: A Technical Guide on its Source, Synthesis, and Antiviral Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine (B1662856) is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document provides a comprehensive technical overview of delavirdine, with a focus on its synthetic origins, mechanism of action, and methods for its virological and pharmacological evaluation. Detailed experimental protocols, quantitative data on its antiviral potency and pharmacokinetic properties, and visual representations of its mode of action and experimental workflows are presented to serve as a resource for researchers in the field of antiretroviral drug development.

Source and Natural Occurrence

Delavirdine is a synthetic compound and does not have a known natural origin. It was developed through medicinal chemistry efforts aimed at identifying potent and specific inhibitors of HIV-1 reverse transcriptase.

Chemical Synthesis

The synthesis of delavirdine involves a multi-step process, with several reported routes. A common approach involves the coupling of two key heterocyclic intermediates: a substituted indole (B1671886) and a substituted pyridine (B92270) linked via a piperazine (B1678402) ring.[1][2][3][4]

A representative synthesis scheme is as follows:

-

Formation of the Pyridylpiperazine Intermediate: The synthesis often begins with the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine.[1] The nitro group is then reduced to an amine, which subsequently undergoes reductive amination with acetone (B3395972) to yield 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.[1]

-

Preparation of the Indole Intermediate: A separate pathway focuses on the synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This can be prepared from a starting material like ethyl 5-nitroindole-2-carboxylate.[3]

-

Coupling and Final Product Formation: The indole-2-carboxylic acid intermediate is activated, for example, by forming an acyl chloride with thionyl chloride, and then condensed with the pyridylpiperazine intermediate to form the delavirdine molecule.[1][3] The final product is often prepared as a mesylate salt to improve its pharmaceutical properties.[1]

Mechanism of Action

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[5] It binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site where nucleoside analogs bind.[6] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.[5][6]

dot

Caption: HIV-1 Reverse Transcriptase Inhibition by Delavirdine.

Quantitative Data

In Vitro Antiviral Activity

The potency of delavirdine against various HIV-1 strains has been determined in cell-based assays. The 50% inhibitory concentration (IC50) values are summarized below.

| HIV-1 Strain | Cell Line | IC50 (µM) | Reference |

| Recombinant HIV-1 RT | (Enzyme Assay) | 0.26 | [7] |

| HIV-1 IIIB | MT-4 | 0.03 | [8] |

| Clinical Isolates (mean) | Various | 0.038 | [8] |

Pharmacokinetic Properties in Humans

Clinical studies have characterized the pharmacokinetic profile of delavirdine in HIV-1 infected patients. Key parameters are presented below.

| Parameter | Value | Conditions | Reference |

| Cmax | 23 ± 16 µM | With ritonavir (B1064) | [9] |

| AUC(0-8) | 114 ± 75 µM·h | With ritonavir | [9] |

| Cmin | 9.1 ± 7.5 µM | With ritonavir | [9] |

| Oral Clearance | Increased five-fold | With rifabutin (B1679326) | [10] |

Experimental Protocols

HIV-1 Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to inhibit the virus-induced killing of susceptible host cells.[11]

Materials:

-

MT-4 human T-lymphoblastoid cell line

-

HIV-1 laboratory strain (e.g., IIIB)

-

Delavirdine stock solution (in DMSO)

-

Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

96-well microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Dilution: Prepare serial dilutions of delavirdine in culture medium.

-

Infection and Treatment: Add 50 µL of the diluted delavirdine to the wells, followed by 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI). Include virus control (cells + virus) and cell control (cells only) wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of CPE inhibition is calculated relative to the virus and cell controls. The IC50 value is determined from the dose-response curve.

dot

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.[12][13]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Delavirdine stock solution (in DMSO)

-

Reaction buffer (containing template/primer, e.g., poly(A)/oligo(dT))

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive label)

-

Microtiter plates (e.g., streptavidin-coated for non-radioactive assays)

-

Detection reagents (e.g., scintillation fluid or enzyme-conjugated antibody)

-

Filter mats or microplate reader

Procedure:

-

Reaction Setup: In a microtiter plate, add the reaction buffer, dNTPs, and serial dilutions of delavirdine.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well. Include enzyme control (no inhibitor) and background control (no enzyme) wells.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Termination and Detection:

-

Radioactive Assay: Stop the reaction by adding EDTA. Spot the reaction mixture onto filter mats, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (e.g., ELISA-based): If using biotinylated dNTPs and a DIG-labeled probe, transfer the reaction mixture to a streptavidin-coated plate. Detect the incorporated DIG with an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase), followed by the addition of a chromogenic substrate.

-

-

Data Analysis: Calculate the percentage of RT inhibition for each delavirdine concentration relative to the enzyme control. Determine the IC50 value from the dose-response curve.

dot

Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Conclusion

Delavirdine serves as a significant example of a synthetically derived NNRTI for the treatment of HIV-1. Its well-defined mechanism of action, involving allosteric inhibition of reverse transcriptase, has been thoroughly characterized. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation of delavirdine and other novel antiretroviral agents. This information is intended to support ongoing research and development efforts in the critical area of HIV therapeutics.

References

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic study of the interaction between rifabutin and delavirdine mesylate in HIV-1 infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Delavinone and its Analogs: A Technical Deep Dive into their Biological Activity and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, a novel compound, has emerged as a promising agent in cancer therapy, particularly for colorectal cancer (CRC). This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound induces a specific form of programmed cell death known as ferroptosis in colorectal cancer cells by modulating the PKCδ/Nrf2/GPX4 signaling pathway. This document details the intricate molecular interactions and presents available quantitative data on its cytotoxic effects. Furthermore, it outlines the key experimental protocols necessary for the study of this compound and similar compounds, and provides visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Recent research has highlighted ferroptosis, an iron-dependent form of regulated cell death, as a promising avenue for cancer treatment. This compound, a compound identified from a class of natural products, has demonstrated significant potential in inducing ferroptosis in CRC cells, thereby inhibiting their proliferation. This guide will explore the biological activities of this compound, delving into its molecular mechanism, and providing a framework for its further investigation and potential clinical application.

Mechanism of Action: The PKCδ/Nrf2/GPX4 Signaling Axis

This compound exerts its anticancer effects by inducing oxidative stress and triggering ferroptosis in colorectal cancer cells.[1] The core of its mechanism lies in the inhibition of the Protein Kinase C delta (PKCδ)-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]

Under normal conditions, Nrf2 is a key transcription factor that regulates the expression of antioxidant genes, protecting cells from oxidative stress. In many cancers, the Nrf2 pathway is hyperactivated, contributing to chemoresistance. This compound disrupts this protective mechanism through the following steps:

-

Inhibition of PKCδ Kinase Activity: this compound directly inhibits the kinase activity of PKCδ.[1]

-

Reduced Nrf2 Phosphorylation: This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2.[1]

-

Decreased Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 is unable to translocate to the nucleus.[1]

-

Downregulation of Antioxidant Genes: The lack of nuclear Nrf2 leads to a decrease in the expression of its downstream target genes, including those involved in glutathione (B108866) (GSH) synthesis.

-

GSH Depletion and GPX4 Inactivation: The reduction in GSH, a critical cofactor for Glutathione Peroxidase 4 (GPX4), leads to the inactivation of GPX4. GPX4 is a key enzyme that protects cells from lipid peroxidation.

-

Induction of Ferroptosis: The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), ultimately leading to ferroptotic cell death.

The inhibition of the PKCδ/Nrf2/GPX4 signaling axis by this compound is a key event leading to its pro-ferroptotic and anticancer activity in colorectal cancer. The effect of this compound can be reversed by ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1), further confirming its mechanism of action.

Signaling Pathway Diagram

Caption: this compound-induced ferroptosis signaling pathway.

Quantitative Biological Activity

This compound has been shown to significantly inhibit the proliferation of colorectal cancer (CRC) cells. While the primary literature describes this inhibition as significant, specific IC50 values for this compound against various CRC cell lines such as HCT116 and SW480 are not explicitly stated in the readily available abstracts. Further analysis of the full-text publication is required to obtain this quantitative data.

In addition to inhibiting cell proliferation, this compound treatment leads to a notable increase in cellular lipid ROS levels, malondialdehyde (MDA) accumulation, and a depletion of glutathione (GSH), all of which are key markers of ferroptosis.

Table 1: Summary of this compound's Biological Effects on Colorectal Cancer Cells

| Biological Effect | Observation | Reference |

| Cell Proliferation | Significant inhibition | |

| Lipid ROS Levels | Increased | |

| MDA Accumulation | Increased | |

| GSH Levels | Depleted | |

| Ferroptosis | Induced |

Note: Specific quantitative data such as IC50 values are pending review of the full-text scientific literature.

This compound Analogs and Structure-Activity Relationship (SAR)

The initial research on this compound was conducted as part of a study on peimine (B17214) and its analogs, suggesting a structural relationship and a broader potential for this class of compounds in cancer therapy. However, a detailed comparative analysis of the biological activities of a series of this compound analogs is not yet available in the public domain. Furthermore, the specific structure-activity relationships (SAR) for this compound, detailing which chemical moieties are crucial for its inhibitory activity on PKCδ and induction of ferroptosis, have not been elucidated. Future research in this area will be critical for the rational design and optimization of more potent and selective this compound-based anticancer agents.

Experimental Protocols

This section provides an overview of the key experimental methodologies required to investigate the biological activity of this compound and its analogs.

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of this compound and its analogs on colorectal cancer cell lines (e.g., HCT116, SW480).

Methodology (MTT Assay):

-

Cell Seeding: Seed CRC cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Ferroptosis Induction and Analysis

Objective: To confirm that this compound induces cell death through ferroptosis.

Methodology:

-

Induction of Ferroptosis: Treat CRC cells with this compound. As positive controls, use known ferroptosis inducers like Erastin or RSL3. To confirm ferroptosis, co-treat cells with this compound and ferroptosis inhibitors such as Ferrostatin-1 or Deferoxamine.

-

Lipid ROS Measurement: Use a fluorescent probe such as C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry or fluorescence microscopy.

-

MDA Assay: Quantify malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available MDA assay kit.

-

GSH Assay: Measure the intracellular levels of glutathione (GSH) using a GSH-Glo™ Assay or a similar commercially available kit.

PKCδ Kinase Activity Assay

Objective: To determine the inhibitory effect of this compound on the kinase activity of PKCδ.

Methodology (In Vitro Kinase Assay):

-

Reaction Setup: In a reaction buffer, combine recombinant PKCδ enzyme, a specific substrate peptide for PKCδ, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding a phosphate (B84403) source (e.g., [γ-³²P]ATP or using a luminescence-based ATP detection system) and incubate at 30°C for a specified time.

-

Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done by capturing the phosphorylated substrate on a membrane and quantifying radioactivity or by measuring the depletion of ATP using a luciferase-based assay.

-

Data Analysis: Calculate the percentage of inhibition of PKCδ activity at different this compound concentrations to determine the IC50 value.

Nrf2 Phosphorylation and Nuclear Translocation Assay

Objective: To assess the effect of this compound on the phosphorylation and nuclear localization of Nrf2.

Methodology:

-

Western Blotting for Phospho-Nrf2:

-

Treat CRC cells with this compound for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with antibodies specific for phosphorylated Nrf2 (at the relevant serine/threonine residues) and total Nrf2.

-

Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

-

-

Immunofluorescence for Nrf2 Nuclear Translocation:

-

Grow CRC cells on coverslips and treat with this compound.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope.

-

In Vivo Antitumor Activity in a Colorectal Cancer Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of colitis-associated colorectal cancer.

Methodology (AOM/DSS Model):

-

Model Induction: Induce colitis-associated colorectal cancer in mice (e.g., C57BL/6) by a single intraperitoneal injection of azoxymethane (B1215336) (AOM) followed by multiple cycles of dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water.

-

Drug Administration: Administer this compound to the treatment group of mice (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle.

-

Monitoring: Monitor the mice for body weight, signs of colitis (e.g., rectal bleeding, diarrhea), and tumor development over the course of the study.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and collect the colons. Count and measure the tumors.

-

Histological and Molecular Analysis: Process the colon tissues for histological examination (H&E staining) to assess tumor morphology and inflammation. Conduct immunohistochemistry or western blotting on tumor tissues to analyze the expression of key proteins in the PKCδ/Nrf2/GPX4 pathway.

Experimental Workflow Diagram

Caption: General workflow for evaluating this compound's biological activity.

Conclusion and Future Directions

This compound represents a promising new therapeutic candidate for colorectal cancer by virtue of its unique mechanism of inducing ferroptosis through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis. The available data strongly supports its potent anticancer activity in preclinical models. However, to advance this compound towards clinical application, several key areas require further investigation:

-

Quantitative Efficacy: A comprehensive analysis of the IC50 values of this compound against a broader panel of CRC cell lines with different genetic backgrounds is necessary.

-

Analog Synthesis and SAR Studies: The synthesis and biological evaluation of a library of this compound analogs are crucial for establishing a clear structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetics and Toxicology: Detailed studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound are essential for its development as a drug.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens for colorectal cancer.

References

Delavinone: A Promising Therapeutic Candidate for Colorectal Cancer by Induction of Ferroptosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Recent preclinical evidence has identified Delavinone, a natural compound, as a potent inhibitor of CRC proliferation. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and future directions for the development of this compound as a potential therapeutic for CRC. The core of this compound's anticancer activity lies in its ability to induce ferroptosis, a form of iron-dependent programmed cell death, through the modulation of the PKCδ/Nrf2/GPX4 signaling pathway. This document summarizes the key quantitative data, details the experimental protocols used in its evaluation, and provides visual representations of the critical pathways and workflows to facilitate further research and development.

Introduction

Ferroptosis is an emerging and promising avenue for cancer therapy, characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] this compound has been shown to significantly impede the proliferation of colorectal cancer cells by triggering this precise cellular self-destruction mechanism.[1] This guide will dissect the molecular interactions and cellular consequences of this compound treatment in CRC models, offering a comprehensive resource for scientists and clinicians working on novel cancer therapeutics.

Mechanism of Action: The PKCδ/Nrf2/GPX4 Signaling Axis

This compound exerts its pro-ferroptotic effects by targeting a critical signaling cascade that governs cellular antioxidant defenses. The primary mechanism involves the inhibition of Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]

Signaling Pathway Overview:

-

Inhibition of PKCδ Kinase Activity: this compound directly inhibits the kinase activity of PKCδ.[1]

-

Reduced Nrf2 Phosphorylation: This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2.[1]

-

Impaired Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 is unable to translocate to the nucleus.

-

Downregulation of GSH Synthesis Genes: Consequently, the expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis is diminished.

-

GPX4 Inactivation and Ferroptosis: The reduction in GSH, a critical cofactor for Glutathione Peroxidase 4 (GPX4), leads to the inactivation of GPX4. GPX4 is a key enzyme that neutralizes lipid peroxides. Its inactivation results in the accumulation of lipid ROS, leading to oxidative stress and ultimately, ferroptosis.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

CRC cell lines (e.g., HCT116, SW480)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting the protein expression levels of PKCδ, Nrf2, and GPX4.

Procedure:

-

Treat CRC cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PKCδ, Nrf2, p-Nrf2, and GPX4 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo AOM/DSS-Induced Colorectal Cancer Model

This protocol describes the induction of colitis-associated colorectal cancer in mice to evaluate the in vivo efficacy of this compound.

Experimental Workflow:

dot

Caption: Workflow for the AOM/DSS-induced colorectal cancer mouse model.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Azoxymethane (AOM)

-

Dextran sulfate (B86663) sodium (DSS)

-

This compound formulation for in vivo administration

-

Vehicle control

Procedure:

-

Acclimatize mice for one week.

-

On day 0, administer a single intraperitoneal injection of AOM (10 mg/kg).

-

One week after AOM injection, provide 2.5% (w/v) DSS in the drinking water for 7 days.

-

After the DSS cycle, provide regular drinking water for 14 days.

-

Repeat the DSS and recovery cycles for a total of three cycles.

-

During the study period, administer this compound or vehicle to the respective treatment groups according to the desired dosing schedule.

-

Monitor mice for body weight changes and signs of colitis.

-

At the end of the study, sacrifice the mice, dissect the colons, and count and measure the tumors.

Ferroptosis-Related Assays

Lipid ROS Assay:

-

Treat cells with this compound.

-

Stain cells with a lipid-peroxidation-sensitive fluorescent probe (e.g., C11-BODIPY 581/591).

-

Analyze the fluorescence intensity by flow cytometry.

Malondialdehyde (MDA) Assay:

-

Collect cell lysates or tissue homogenates after this compound treatment.

-

Use a commercial MDA assay kit based on the reaction of MDA with thiobarbituric acid (TBA) to generate a colorimetric or fluorometric product.

-

Measure the absorbance or fluorescence according to the kit's instructions.

Glutathione (GSH) Assay:

-

Prepare cell lysates or tissue homogenates.

-

Use a commercial GSH assay kit, which typically involves the reaction of GSH with a chromogenic substrate.

-

Measure the absorbance to determine the GSH concentration.

Future Directions and Conclusion

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of colorectal cancer. Its unique mechanism of inducing ferroptosis through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis offers a novel therapeutic strategy.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, delivery, and bioavailability of this compound.

-

Toxicology Studies: To assess the safety profile of this compound in preclinical models.

-

Combination Therapies: To investigate the synergistic effects of this compound with existing CRC chemotherapies and targeted agents.

-

Biomarker Development: To identify biomarkers that can predict patient response to this compound treatment.

References

Methodological & Application

Application Notes and Protocols for Delavinone Treatment in Colorectal Cancer (CRC) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, a compound derived from peimine, has emerged as a promising agent for colorectal cancer (CRC) therapy. Recent studies have elucidated its mechanism of action, highlighting its ability to induce a specific form of programmed cell death known as ferroptosis. This compound elicits this effect by creating oxidative stress within cancer cells.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on CRC cell lines.

This compound's primary mechanism involves the inhibition of Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This disruption leads to a decrease in Nrf2's nuclear translocation and a subsequent reduction in the expression of genes responsible for glutathione (B108866) (GSH) synthesis. The resulting depletion of GSH compromises the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1] The inhibition of the PKCδ/Nrf2/GPX4 signaling axis by this compound leads to an accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), ultimately triggering ferroptotic cell death in CRC cells.[1]

These protocols offer a comprehensive guide for the in vitro evaluation of this compound, from assessing general cytotoxicity to dissecting the specific molecular pathways involved in its anti-cancer activity.

Data Presentation

While specific IC50 values for this compound in various CRC cell lines are not yet widely published, the following table summarizes the reported effects and provides a recommended concentration range for initial dose-response studies. Researchers should determine the empirical IC50 for their specific cell line and experimental conditions.

| Parameter | Cell Line(s) | Recommended Concentration Range for IC50 Determination | Expected Outcome | Reference |

| Cell Proliferation | CRC Cell Lines (e.g., HCT116, SW480) | 1 µM - 100 µM | Significant inhibition | [1] |

| Lipid ROS Levels | CRC Cell Lines | 10 µM - 50 µM (or based on IC50) | Increase | |

| Malondialdehyde (MDA) Accumulation | CRC Cell Lines | 10 µM - 50 µM (or based on IC50) | Increase | |

| Glutathione (GSH) Depletion | CRC Cell Lines | 10 µM - 50 µM (or based on IC50) | Decrease |

Mandatory Visualizations

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on CRC cell lines.

Materials:

-

CRC cell lines (e.g., HCT116, SW480)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.1%.

-

Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Ferroptosis-Associated Assays

This assay measures lipid ROS, a key indicator of ferroptosis.

Materials:

-

Treated and control CRC cells

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

PBS

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with this compound at the desired concentration (e.g., IC50) for the determined time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in PBS containing 2.5 µM C11-BODIPY probe.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

Analyze the cells immediately by flow cytometry. The oxidized probe fluoresces in the green channel (FITC), while the reduced probe fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

This colorimetric assay quantifies MDA, an end product of lipid peroxidation.

Materials:

-

Treated and control CRC cells

-

RIPA buffer with protease inhibitors

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Microplate reader

Protocol:

-

Treat cells with this compound as required.

-

Harvest and lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C and collect the supernatant.

-

Mix the supernatant with TBA reagent and TCA.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve generated with an MDA standard.

This assay measures the level of reduced glutathione, a key antioxidant depleted during ferroptosis.

Materials:

-

Treated and control CRC cells

-

GSH assay kit (commercially available, e.g., based on DTNB)

-

Deproteinizing agent (e.g., 5% 5-Sulfosalicylic Acid)

-

Microplate reader

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells using the deproteinizing agent provided in the kit.

-

Centrifuge to remove precipitated proteins.

-

Perform the GSH assay on the supernatant according to the manufacturer's instructions. This typically involves the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product.

-

Measure the absorbance at 412 nm.

-

Calculate the GSH concentration based on a standard curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control CRC cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Treated and control CRC cells

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Treat cells with this compound.

-

Harvest cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.

Materials:

-

Treated and control CRC cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PKCδ, anti-Nrf2, anti-phospho-Nrf2, anti-GPX4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the appropriate time.

-

Lyse cells in RIPA buffer, and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols for the Study of Delavinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, also known as Hupehenirine or Sinpeinine A, is a naturally occurring isosteroidal alkaloid with the chemical formula C₂₇H₄₃NO₂[1]. It is primarily isolated from the bulbs of plants belonging to the Fritillaria genus, such as Fritillaria cirrhosa[1][2][3]. Recent research has highlighted this compound as a promising candidate for cancer therapy, particularly for colorectal cancer, due to its ability to induce a specific form of programmed cell death called ferroptosis[4].

This document provides detailed protocols for the isolation and purification of this compound for research purposes, summarizes its known biological activities, and illustrates its mechanism of action.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₃NO₂ | |

| Molecular Weight | 413.646 g/mol | |

| CAS Number | 96997-98-7 | |

| Type of Compound | Isosteroidal Alkaloid | |

| Botanical Source | Fritillaria cirrhosa, Fritillaria species | |

| Synonyms | Hupehenirine, Sinpeinine A |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Fritillaria cirrhosa

This protocol is a generalized procedure based on methods for the extraction and isolation of total alkaloids from Fritillaria species. Optimization may be required depending on the specific plant material and available equipment.

Materials and Reagents:

-

Dried and powdered bulbs of Fritillaria cirrhosa

-

2-4% Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH) for basification

-

Silica (B1680970) gel for column chromatography

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate solvents for HPLC (e.g., acetonitrile, methanol, water)

-

Reference standard of this compound (if available)

Procedure:

-

Extraction of Total Alkaloids:

-

Macerate the dried, powdered bulbs of Fritillaria cirrhosa with 70% ethanol at room temperature for 24-48 hours. Alternatively, perform reflux extraction for a shorter duration (e.g., 2-4 hours).

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

Acidify the crude extract by dissolving it in 2-4% hydrochloric acid. This step protonates the alkaloids, making them soluble in the aqueous solution.

-

Filter the acidic solution to remove any insoluble materials.

-

Basify the filtrate to a pH of 9-10 using sodium hydroxide or ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate.

-

Extract the aqueous solution multiple times with chloroform. The alkaloids will partition into the organic layer.

-

Combine the organic extracts and concentrate under reduced pressure to yield the total alkaloids of Fritillaria cirrhosa (BFC-TA).

-

-

Chromatographic Purification of this compound:

-

Subject the BFC-TA to silica gel column chromatography.

-

Create a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

-

Dissolve the BFC-TA in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Further purify the fractions containing this compound using preparative HPLC.

-

The specific column (e.g., C18) and mobile phase composition will need to be optimized. A common mobile phase for alkaloid separation is a mixture of acetonitrile, methanol, and water.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound. The identity and purity can be confirmed by comparing the retention time with a reference standard and by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, particularly in colorectal cancer (CRC) models. Its primary mechanism of action involves the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).

Key findings on the mechanism of action of this compound:

-

Inhibition of PKCδ: this compound directly inhibits the kinase activity of Protein Kinase C delta (PKCδ).

-

Suppression of Nrf2 Phosphorylation: By inhibiting PKCδ, this compound prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

-

Reduced Nrf2 Nuclear Translocation: The lack of phosphorylation leads to a decrease in the translocation of Nrf2 to the nucleus.

-

Downregulation of Glutathione (B108866) Synthesis: In the nucleus, Nrf2 typically promotes the expression of genes involved in the synthesis of glutathione (GSH). By inhibiting Nrf2's nuclear activity, this compound leads to GSH depletion.

-

Inactivation of GPX4: Glutathione is a necessary cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides. The depletion of GSH results in the inactivation of GPX4.

-

Induction of Ferroptosis: The inhibition of the PKCδ/Nrf2/GPX4 signaling axis leads to an accumulation of lipid ROS, ultimately triggering ferroptosis in colorectal cancer cells.

Signaling Pathway of this compound-Induced Ferroptosis

References

- 1. Biochemometric-guided isolation of new Isosteroidal alkaloids from Fritillaria cirrhosa D.Don (Liliaceae, syn. Fritillaria roylei Hook) as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

Delavirdine Dosage and Administration: In Vivo Study Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (B1662856) (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NNRTI, delavirdine allosterically binds to and inhibits the viral enzyme reverse transcriptase, a critical component for the replication of HIV.[2] This document provides a comprehensive overview of delavirdine's dosage and administration based on available in vivo studies, primarily from human clinical trials and animal toxicology reports, due to a scarcity of publicly available preclinical efficacy studies in animal models.

Data Presentation: Summary of In Vivo Dosages

The following tables summarize the quantitative data on delavirdine dosage and administration from human clinical trials and animal studies.

Table 1: Human Clinical Dosage and Pharmacokinetics

| Population | Dosage Regimen | Administration Route | Key Pharmacokinetic Parameters | Reference |

| HIV-1 Infected Adults | 400 mg, three times daily | Oral | Cmax (steady-state): 35 ± 20 µMAUC (steady-state): 180 ± 100 µM·hCmin (trough, steady-state): 15 ± 10 µM | [3] |

| HIV-1 Infected Adults | 600 mg, twice daily | Oral | Appears to provide similar systemic exposure to 400 mg TID regimen. | [4] |

| HIV-1 Infected Adults (with Didanosine) | 400 mg (single dose) | Oral | Concurrent administration with didanosine (B1670492) reduced delavirdine Cmax and AUC. Administration of delavirdine 1 hour prior to didanosine avoided this interaction. | |

| HIV-1 Infected Adults (with Ritonavir) | 400 mg, every 8 hours | Oral | Co-administration with ritonavir (B1064) resulted in a delavirdine Cmax of 23 ± 16 µM and an AUC0-8 of 114 ± 75 µM·h. |

Table 2: Animal Toxicology and Teratogenicity Studies

| Animal Model | Dosage Range | Administration Route | Study Type | Observed Effects | Reference |

| Rats | 50 to 200 mg/kg/day | Not Specified (likely oral) | Teratogenicity | Ventricular septal defects in offspring. | |

| Rats | ~5 times human therapeutic exposure | Not Specified (likely oral) | Reproduction/Fertility | Marked maternal toxicity, embryotoxicity, fetal developmental delay, and reduced pup survival. | |

| Rabbits | ~6 times human therapeutic exposure | Not Specified (likely oral) | Reproduction/Fertility | Abortions, embryotoxicity, and maternal toxicity. | |

| Mice | Systemic exposures 0.5- to 3-fold (females) and 0.2- to 4-fold (males) higher than human therapeutic doses | Not Specified (likely oral) | Carcinogenicity | Increased incidence of hepatocellular adenoma and carcinoma in both sexes and urinary bladder tumors in males. |

Experimental Protocols

Detailed methodologies for key experiments are outlined below. It is important to note the lack of extensive published preclinical efficacy studies for delavirdine in established HIV animal models like non-human primates or humanized mice. The protocols are therefore based on general methodologies for antiretroviral drug testing in such models and the available toxicological data for delavirdine.

Protocol 1: General Antiretroviral Efficacy Assessment in SCID-hu Thy/Liv Mouse Model

This protocol is a generalized procedure for evaluating the in vivo efficacy of an NNRTI like delavirdine, based on established methodologies for other antiretrovirals in this model.

1. Animal Model:

-

Severe Combined Immunodeficient (SCID) mice surgically implanted with human fetal thymus and liver tissues (SCID-hu Thy/Liv).

2. Treatment Groups:

-

Group 1: Vehicle control (e.g., appropriate buffer or suspension agent).

-

Group 2-4: Delavirdine at escalating doses (e.g., 10, 30, 100 mg/kg/day), administered via oral gavage twice daily.

-

Group 5: Positive control (another approved NNRTI with known efficacy in this model).

3. Experimental Procedure:

-

Mice are infected with a known strain of HIV-1 directly into the thymic implant.

-

Treatment is initiated either prophylactically (before infection) or therapeutically (after infection is established).

-

Blood samples are collected periodically to monitor drug levels and potential toxicity.

-

At the end of the study period (e.g., 2-4 weeks post-infection), mice are euthanized, and the human thymic implants are harvested.

4. Endpoint Analysis:

-

Viral Load: Quantification of cell-associated HIV-1 p24 antigen and HIV-1 RNA in the thymic implant.

-

Immunophenotyping: Flow cytometry to assess the depletion of CD4+ thymocytes, a hallmark of HIV-1 infection.

-

Histopathology: Examination of the thymic tissue for pathological changes.

Protocol 2: Teratogenicity Study in Rats

This protocol is based on the reported teratogenicity findings for delavirdine.

1. Animal Model:

-

Pregnant Sprague-Dawley rats.

2. Treatment Groups:

-

Group 1: Vehicle control.

-

Group 2-4: Delavirdine at doses of 50, 100, and 200 mg/kg/day.

3. Experimental Procedure:

-

Delavirdine is administered daily via oral gavage during the period of organogenesis (gestational days 6-15).

-

Maternal body weight and clinical signs are monitored throughout the pregnancy.

-

On gestational day 20, dams are euthanized, and fetuses are collected.

4. Endpoint Analysis:

-

Maternal Toxicity: Assessment of maternal weight gain, food consumption, and clinical signs.

-

Embryo-fetal Development: Examination of fetuses for external, visceral, and skeletal malformations. The number of viable fetuses, resorptions, and fetal body weights are recorded.

Mandatory Visualization

Caption: Mechanism of action of Delavirdine as an NNRTI.

References

Application Notes and Protocols for the Analytical Determination of Delavirdine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As with any pharmaceutical compound, accurate and reliable analytical methods for its detection and quantification in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids, are crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. These application notes provide an overview of established analytical techniques and detailed protocols for the determination of Delavirdine.

Analytical Methods Overview

Several analytical methods have been employed for the quantification of Delavirdine. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). UV-Visible Spectrophotometry can also be utilized for simpler assay requirements.

Quantitative Data Summary

The following table summarizes the quantitative data for various analytical methods used for Delavirdine determination, providing a basis for method comparison and selection.

| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) |

| HPLC-Fluorescence | Human Plasma | 50 - 50,000 ng/mL[1] | 50 ng/mL[1] | < 4.4%[1] | 93.8%[1] |

| LC-MS/MS | Human Plasma | 0.15 – 40.4 ng/mL (as IS)[2] | Not specified for Delavirdine as analyte | Not specified for Delavirdine as analyte | Not specified for Delavirdine as analyte |

| UV-Vis Spectrophotometry | Bulk/Dosage Form | Method dependent | Method dependent | < 2% (typical) | 98-102% (typical) |

| Stability-Indicating HPLC | Bulk/Dosage Form | Method dependent | Method dependent | < 2% (typical) | Method dependent |

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

This method is suitable for the quantification of Delavirdine in human plasma and is particularly useful for pharmacokinetic studies.

a. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject 50 µL into the HPLC system.

b. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) in a ratio that provides optimal separation (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 50 µL.

-

Fluorescence Detection:

-

Excitation Wavelength: 300 nm

-

Emission Wavelength: 425 nm

-

c. Calibration and Quantification

Prepare a series of calibration standards by spiking known concentrations of Delavirdine into blank human plasma and processing them as described above. Construct a calibration curve by plotting the peak area of Delavirdine against its concentration. The concentration of Delavirdine in unknown samples is determined by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the determination of low concentrations of Delavirdine in biological matrices. While the provided search result used Delavirdine as an internal standard, a method can be readily adapted for its quantification as the primary analyte.

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition a polymeric sorbent SPE cartridge (e.g., 30 mg/1 mL) with 1.0 mL of methanol (B129727) followed by 1.0 mL of HPLC grade water.

-

To 100 µL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled Delavirdine or a structurally similar compound).

-

Add 500 µL of HPLC grade water and vortex.

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water.

-

Elute Delavirdine with 1.0 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

-

Column: C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of methanol and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.

-

Ionization: Electrospray Ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM). The specific parent and product ion transitions for Delavirdine would be m/z 457.2 → 362.1.

UV-Visible Spectrophotometry

This method is a simple and cost-effective technique suitable for the quantification of Delavirdine in bulk drug and pharmaceutical dosage forms.

a. Preparation of Standard Stock Solution

-